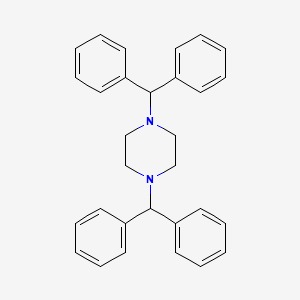

1,4-Dibenzhydrylpiperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dibenzhydrylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOADUFBZDDTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364673 | |

| Record name | 1,4-dibenzhydrylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56265-29-3 | |

| Record name | 1,4-dibenzhydrylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Mechanism of 1,4-Dibenzhydrylpiperazine

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

1,4-Dibenzhydrylpiperazine, also known as 1,4-bis(diphenylmethyl)piperazine, is a symmetrically disubstituted piperazine derivative. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker between pharmacophoric groups. The benzhydryl (diphenylmethyl) moieties are bulky, lipophilic groups that significantly influence the steric and electronic properties of the molecule.

The primary relevance of 1,4-dibenzhydrylpiperazine in the pharmaceutical industry is often as a known impurity and synthetic precursor in the manufacturing of antihistaminic drugs like Cinnarizine and Cyclizine.[1][2] Understanding its formation is critical for process optimization and impurity control. Beyond this, the rigid and well-defined three-dimensional structure of the 1,4-dibenzhydrylpiperazine core makes it an intriguing scaffold for the design of new chemical entities in drug discovery.

This guide provides an in-depth exploration of the principal synthetic pathways to 1,4-dibenzhydrylpiperazine, a detailed mechanistic analysis of the core chemical transformations, and field-proven experimental protocols.

Section 2: Primary Synthesis Pathway: Direct N-Alkylation

The most direct and widely employed method for synthesizing 1,4-dibenzhydrylpiperazine is the double N-alkylation of piperazine with a suitable benzhydryl halide. This approach leverages the nucleophilicity of the secondary amine groups within the piperazine ring.

Core Reaction Overview dot graph "Direct_Alkylation_Overview" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];

} ends_dot

Causality Behind Experimental Choices

-

Nucleophile: Piperazine serves as the bidentate nucleophile. Its two secondary amine nitrogens are available for alkylation.

-

Electrophile: Benzhydryl bromide or benzhydryl chloride are the common electrophiles. Benzhydryl bromide is generally more reactive than the chloride due to bromide being a better leaving group, which can lead to faster reaction times or allow for milder conditions.

-

Stoichiometry and Selectivity: The primary challenge in this synthesis is controlling the degree of alkylation. To selectively synthesize the mono-alkylated product (1-benzhydrylpiperazine), a large excess of piperazine is typically used.[3] Conversely, to drive the reaction to completion and maximize the yield of the desired 1,4-dibenzhydrylpiperazine, a stoichiometric excess of the benzhydryl halide (at least 2 equivalents) is required.

-

Base: The reaction generates two equivalents of hydrohalic acid (HBr or HCl), which would protonate the basic nitrogen atoms of piperazine, rendering them non-nucleophilic and halting the reaction. An acid scavenger, or base, is essential to neutralize this acid. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic bases like triethylamine (TEA).[4][5] The choice of a solid inorganic base can simplify work-up, as it can be easily filtered off.

-

Solvent: The choice of solvent influences reaction kinetics and can affect the operative mechanism. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are effective as they can dissolve the reactants and stabilize charged intermediates.[4] Less polar solvents like toluene have also been successfully used, often at reflux temperatures to ensure a sufficient reaction rate.[5]

Section 3: Mechanistic Analysis of the N-Alkylation Reaction

The nucleophilic substitution reaction on a secondary benzylic halide like benzhydryl bromide is mechanistically fascinating as it lies at the borderline between the SN1 and SN2 pathways.

The SN1 Pathway

This pathway involves a two-step mechanism. The first and rate-determining step is the unimolecular dissociation of the benzhydryl halide to form a carbocation intermediate. This is highly plausible in this system because the resulting diphenylmethyl cation is exceptionally stable, with the positive charge being delocalized across two phenyl rings through resonance. The second step is a rapid attack of the nucleophile (piperazine) on the carbocation.

dot graph "SN1_Mechanism" { graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4", label="S_N_1 Mechanistic Pathway", fontcolor="#202124", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} ends_dot

The SN2 Pathway

This pathway is a single, concerted step where the piperazine nitrogen attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This bimolecular reaction avoids a high-energy carbocation intermediate but requires the nucleophile to approach from the backside of the C-Br bond, which can be subject to steric hindrance from the two bulky phenyl groups.

dot graph "SN2_Mechanism" { graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4", label="S_N_2 Mechanistic Pathway", fontcolor="#202124", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

} ends_dot

Field-Proven Insight: For secondary benzylic halides, the SN1 pathway is often dominant, especially in polar solvents that can stabilize the carbocation intermediate. However, the use of a good nucleophile in a less polar, aprotic solvent may favor an SN2-like mechanism. In practice, the reaction may proceed via a mixed or borderline mechanism. The synthesis is performed twice on the same molecule: the first alkylation yields 1-benzhydrylpiperazine, which then acts as the nucleophile for the second alkylation to yield the final 1,4-disubstituted product.

Section 4: Field-Proven Experimental Protocol

This protocol describes the synthesis of 1,4-dibenzhydrylpiperazine via direct N-alkylation, adapted from established procedures for analogous mono-alkylation.[5]

Materials and Equipment

| Reagents & Materials | Equipment |

| Piperazine (anhydrous) | Round-bottom flask with reflux condenser |

| Benzhydryl bromide | Magnetic stirrer and heat plate/mantle |

| Sodium carbonate (anhydrous) | Nitrogen or Argon inert atmosphere setup |

| Toluene (anhydrous) | Buchner funnel and filter paper |

| Dichloromethane (DCM) | Rotary evaporator |

| Saturated sodium bicarbonate solution | Glassware for liquid-liquid extraction |

| Brine (saturated NaCl solution) | Beakers, graduated cylinders |

| Anhydrous magnesium sulfate (MgSO₄) | Thin Layer Chromatography (TLC) plate & chamber |

Step-by-Step Synthesis Procedure

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine (1.0 eq.), anhydrous sodium carbonate (3.0 eq.), and anhydrous toluene (200 mL).

-

Inert Atmosphere: Purge the flask with nitrogen or argon.

-

Reagent Addition: While stirring, add benzhydryl bromide (2.2 eq.) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 Hexane:Ethyl Acetate eluent system) to observe the consumption of the starting material and the formation of the product.

-

Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (sodium carbonate and sodium bromide) through a Buchner funnel and wash the filter cake with a small amount of toluene or DCM.

-

Work-up: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to afford 1,4-dibenzhydrylpiperazine as a white to off-white solid.[1]

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Section 5: Alternative Synthetic Route: Reductive Amination

An alternative, albeit less direct, strategy for forming C-N bonds is reductive amination. This method would involve the reaction of piperazine with two equivalents of benzophenone in the presence of a reducing agent.

Conceptual Workflow

The reaction proceeds through the initial formation of an iminium ion intermediate between one of piperazine's amines and the ketone carbonyl, which is then reduced in situ to form the C-N single bond. The process is repeated on the second nitrogen.

dot graph "Reductive_Amination_Workflow" { graph [layout=dot, rankdir=TB, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ends_dot

-

Key Reagents: This pathway avoids the use of alkyl halides. The key components are piperazine, benzophenone, and a suitable reducing agent.

-

Reducing Agents: The choice of reducing agent is critical. Mild hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the iminium ion over the starting ketone.[6][7] Catalytic hydrogenation (H₂ over a metal catalyst like Pd/C) is also a powerful and clean alternative.[8]

-

Advantages & Disadvantages: This method avoids the generation of corrosive hydrohalic acid and the use of potentially lachrymatory alkyl halides. However, it may require more careful control of reaction conditions to prevent side reactions and can sometimes be lower yielding than direct alkylation for this specific transformation.

Section 6: Summary of Synthetic Parameters

The following table summarizes typical conditions for the primary N-alkylation synthesis of benzhydrylpiperazines, providing a comparative overview for process development.

| Electrophile | Base | Solvent | Temperature | Time | Outcome | Reference |

| Diphenylmethyl bromide | Sodium Carbonate | Toluene | Reflux | 3.5 hr | Mono-alkylation | [5] |

| Benzyl Chloride | K₂CO₃ / TEA | Acetonitrile / DMF | 50-80°C | Monitored | General N-alkylation | [4] |

| Benzhydryl bromide | 1-methylpiperazine | Acetonitrile | Not specified | Not specified | Cyclizine Synthesis | [2] |

| Substituted Benzhydryl Cl | Substituted Piperazines | Not specified | Not specified | Not specified | Cyclizine Analogs | [9] |

Section 7: Conclusion

The synthesis of 1,4-dibenzhydrylpiperazine is most reliably and directly achieved through the double N-alkylation of piperazine with a benzhydryl halide. This method is robust, high-yielding, and amenable to scale-up, provided that stoichiometry is carefully controlled to favor the disubstituted product and an appropriate base is used to scavenge the acid byproduct. The underlying mechanism, a nucleophilic substitution at a secondary benzylic position, likely proceeds through a stabilized SN1-like pathway. While reductive amination presents a viable alternative, direct alkylation remains the more established and straightforward approach for this specific target molecule. A thorough understanding of these pathways and the causality behind the experimental choices is paramount for any researcher or drug development professional working with this important chemical scaffold.

Section 8: References

-

[10] ResearchGate. (n.d.). Synthesis of 1,4-DHP under piperazine catalyst. Retrieved January 25, 2026, from [Link]

-

[11] Organic Syntheses. (n.d.). 1-benzylpiperazine. Org. Synth. Coll. Vol. 5, 904. Retrieved January 25, 2026, from [Link]

-

[12] Kumar, A., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. Available at: [Link]

-

[13] Gordon, E. M., et al. (1997). Method for preparing piperazines. Google Patents (WO1997010222A1). Retrieved January 25, 2026, from

-

[14] Bakale, R. P., et al. (2011). Process for making n-(diphenylmethyl)piperazines. Google Patents (US7989623B2). Retrieved January 25, 2026, from

-

[15] Dr. F. Gross Gmbh. (1960). Process for the N-monoalkylation of piperazine. Google Patents (DE1092019B). Retrieved January 25, 2026, from

-

Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved January 25, 2026, from [Link]

-

Matassini, C., et al. (2012). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Atti della Società Toscana di Scienze Naturali, Memorie, Serie B. Available at: [Link]

-

[5] PrepChem.com. (n.d.). Synthesis of N-(Diphenylmethyl)piperazine. Retrieved January 25, 2026, from [Link]

-

[16] Wilson, L. J., et al. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]

-

[2] Wikipedia. (n.d.). Cyclizine. Retrieved January 25, 2026, from [Link]

-

[8] ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Retrieved January 25, 2026, from [Link]

-

[17] The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved January 25, 2026, from [Link]

-

[18] PubMed. (2024). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Retrieved January 25, 2026, from [Link]

-

[19] Royal Society of Chemistry. (2024). Synthesis of functionalized 1,4-dihydropyridines containing benzosultams catalyzed by lipase. New Journal of Chemistry. Retrieved January 25, 2026, from [Link]

-

[6] PubMed Central. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved January 25, 2026, from [Link]

-

[3] ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved January 25, 2026, from [Link]

-

[9] National Institutes of Health. (2014). Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats. Retrieved January 25, 2026, from [Link]

-

[7] Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. Retrieved January 25, 2026, from [Link]

Sources

- 1. IMp. E (EP): 1,4-Bis(diphenylMethyl)piperazine | 216581-01-0 [chemicalbook.com]

- 2. Cyclizine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]

- 14. US7989623B2 - Process for making n-(diphenylmethyl)piperazines - Google Patents [patents.google.com]

- 15. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 16. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of functionalized 1,4-dihydropyridines containing benzosultams catalyzed by lipase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Crystal Structure Analysis of 1,4-Dibenzhydrylpiperazine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 1,4-Dibenzhydrylpiperazine (also known as 1,4-Bis(diphenylmethyl)piperazine). As a derivative of piperazine, a well-established "privileged structure" in medicinal chemistry, understanding its three-dimensional conformation and supramolecular arrangement is critical for applications in drug design and materials science.[1][2] This document details the entire workflow, from synthesis and crystallization to data collection, structure solution, and detailed structural interpretation. We will explore the causality behind key experimental decisions, present detailed protocols, and analyze the anticipated structural features, thereby providing a self-validating framework for the structural elucidation of this and related compounds.

Introduction: The Significance of Structural Elucidation

The piperazine ring is a ubiquitous motif in pharmacologically active compounds, valued for its ability to confer favorable pharmacokinetic properties.[1] 1,4-Dibenzhydrylpiperazine, which incorporates two bulky, hydrophobic benzhydryl groups onto the piperazine core, presents a unique structural challenge and opportunity. It is also known as a significant impurity of Cinnarizine, an anti-vasoconstricting agent, making its characterization essential for quality control in drug manufacturing.[3]

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of a molecule. This technique provides precise information on:

-

Molecular Conformation: The exact spatial arrangement of atoms, including the conformation of the piperazine ring (e.g., chair, boat) and the orientation of the benzhydryl substituents.

-

Intermolecular Interactions: The non-covalent forces (e.g., van der Waals forces, C-H···π interactions) that govern how molecules recognize each other and assemble into a crystal lattice.

-

Crystal Packing: The overall three-dimensional arrangement of molecules in the unit cell, which influences material properties like solubility, stability, and morphology.

This guide is structured to follow the logical progression of a complete structural analysis project, providing both the "how" and the "why" at each stage.

Experimental Workflow: From Synthesis to Structure

The journey from a chemical formula to a fully refined crystal structure involves a sequence of critical steps. Each step builds upon the last, and the quality of the final structure is contingent on the success of each preceding stage.

Synthesis and Crystallization

Expert Rationale: The synthesis of high-purity material is non-negotiable. Impurities can inhibit crystallization or, in a worst-case scenario, co-crystallize, leading to an incorrect structural assignment. The choice of crystallization method and solvent is a process of empirical optimization, guided by the solubility profile of the compound. The goal is to achieve slow, controlled precipitation, allowing molecules sufficient time to arrange into a well-ordered lattice.

Protocol 1: Synthesis via Nucleophilic Alkylation

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile or DMF. Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA) (2.5 eq).

-

Addition of Alkylating Agent: While stirring, add a solution of diphenylmethyl bromide (benzhydryl bromide) (2.2 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, filter off the inorganic salts. Quench the filtrate with water and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure 1,4-Dibenzhydrylpiperazine.

-

Confirmation: Confirm the identity and purity of the bulk material using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.[4][5]

Protocol 2: Single Crystal Growth

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof). Identify a solvent system where the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Slow Evaporation (Method A): Dissolve a small amount of the compound (10-20 mg) in a minimal volume of a suitable solvent (e.g., ethanol/chloroform mixture) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.

-

Vapor Diffusion (Method B): Dissolve the compound in a small volume of a "good" solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexane) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

-

Crystal Harvesting: Once well-formed, colorless crystals appear, carefully harvest them from the mother liquor using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Expert Rationale: Data collection at cryogenic temperatures (typically ~100 K) is standard practice. This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher-resolution dataset. The choice of X-ray source (e.g., Mo or Cu) depends on the crystal's properties, with Molybdenum (λ = 0.71073 Å) being a common choice for organic molecules.[6]

Protocol 3: Data Collection, Solution, and Refinement

-

Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects under a microscope. Mount it on a cryo-loop.

-

Data Collection: Mount the crystal on a diffractometer (e.g., a Bruker APEXII CCD) equipped with a cryo-cooling system.[1] Collect a series of diffraction frames using Mo Kα radiation by rotating the crystal through a range of angles (ω and φ scans).

-

Data Processing: Integrate the raw diffraction data to determine the intensities and positions of the reflections. The data is then scaled, and an absorption correction is applied (e.g., multi-scan method) to account for the absorption of X-rays by the crystal.[1] This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

-

Structure Solution: Determine the space group and unit cell dimensions from the processed data. Solve the structure using "direct methods," which mathematically phase the reflections to generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms. The SHELXS program is a standard tool for this process.[6]

-

Structure Refinement: Refine the initial atomic model against the experimental data using a full-matrix least-squares method with a program like SHELXL.[6] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Analysis of the Crystal Structure: A Predictive Model

While a definitive structure requires experimental data, we can predict the key features of 1,4-Dibenzhydrylpiperazine based on closely related, published structures. The analysis of 1,4-Dibenzylpiperazine provides a strong foundational analogue.[6]

Anticipated Crystallographic Parameters

The following table summarizes hypothetical but realistic crystallographic data for 1,4-Dibenzhydrylpiperazine, based on typical values for similar organic compounds.

| Parameter | Anticipated Value | Significance |

| Chemical Formula | C₃₀H₃₀N₂ | Defines the atomic composition of the molecule.[7] |

| Formula Weight | 418.57 g/mol | Molar mass of the compound.[7] |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. Orthorhombic was observed for 1,4-Dibenzylpiperazine.[6] |

| Space Group | P2₁/c or Pbca | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | a ≈ 8-12, b ≈ 15-20, c ≈ 20-25 | The dimensions of the unit cell. |

| β (°) | 90° or ≈ 95-110° (if Monoclinic) | The angle of the unit cell for non-orthogonal systems. |

| V (ų) | ≈ 3500-4500 | The volume of the unit cell. |

| Z | 4 or 8 | The number of molecules per unit cell. |

| T (K) | 100(2) K | The temperature of data collection. |

| R₁ [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the refinement; lower is better. |

| wR₂ (all data) | < 0.15 | A weighted R-factor based on all data; provides a more robust measure of refinement quality. |

Molecular Conformation and Interactions

The interplay between the molecule's inherent shape and the forces that pack it into a crystal defines the final structure.

-

Piperazine Ring Conformation: Consistent with nearly all structurally characterized piperazine derivatives, the central six-membered ring is expected to adopt a stable chair conformation .[6][8][9] This minimizes steric strain and torsional eclipsing interactions.

-

Orientation of Benzhydryl Groups: The two large benzhydryl substituents attached to the nitrogen atoms (N1 and N4) will likely occupy equatorial positions to minimize steric hindrance with the piperazine ring itself.

-

Intermolecular Interactions: Unlike piperazine salts which are dominated by strong hydrogen bonds[1][10], the crystal packing of the neutral 1,4-Dibenzhydrylpiperazine will be governed by weaker forces. The analogue 1,4-Dibenzylpiperazine showed no significant intermolecular contacts.[6] However, given the presence of four phenyl rings, weak C-H···π interactions are plausible, where a hydrogen atom on one molecule interacts with the electron-rich face of a phenyl ring on a neighboring molecule. The dominant forces will be non-specific van der Waals interactions , driving the molecules to pack as efficiently as possible to maximize density.

Conclusion and Outlook

This guide has outlined a robust and scientifically grounded methodology for the complete crystal structure analysis of 1,4-Dibenzhydrylpiperazine. By following the detailed protocols for synthesis, crystallization, and SC-XRD analysis, researchers can obtain a high-resolution, unambiguous three-dimensional structure. The resulting structural model, revealing the precise molecular conformation and crystal packing, is invaluable. For drug development professionals, it provides a basis for understanding structure-activity relationships and for computational studies like molecular docking. For materials scientists, it informs on solid-state properties and potential polymorphism, which is critical for formulation and stability. This comprehensive approach ensures not only the generation of accurate data but also a deep understanding of the molecule's behavior in the solid state.

References

-

Fun, H.-K., et al. (2010). 1,4-Dibenzylpiperazine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3336. Available at: [Link]

-

Betz, D., et al. (2018). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 483–491. Available at: [Link]

-

Sathishkumar, R., et al. (2015). Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o535–o536. Available at: [Link]

-

Hartl, H., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(10), 1667. Available at: [Link]

-

Manikandan, A., et al. (2019). Structural, docking and spectroscopic studies of a new piperazine derivative, 1-Phenylpiperazine-1,4-diium bis(hydrogen sulfate). ResearchGate. Available at: [Link]

-

Muceniece, R., et al. (2007). New substituted piperazines as ligands for melanocortin receptors. Correlation to the X-ray structure of "THIQ". Bioorganic & Medicinal Chemistry, 15(12), 4201-4211. Available at: [Link]

-

Tahenti, H., et al. (2020). Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1582–1586. Available at: [Link]

-

Li, W. (2002). Crystal structure of piperazine-1,4-diium bis(salicylate), (C4H12N2)(C7H5O3)2. Zeitschrift für Kristallographie - New Crystal Structures, 217(1), 493-494. Available at: [Link]

-

Kumar, R. S., et al. (2008). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro- benzenesulfonyl). Journal of Molecular Structure, 892(1-3), 413-418. Available at: [Link]

-

PubChem. (n.d.). 1,4-Dibenzhydrylpiperazine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Fun, H.-K., et al. (2010). 1,4-Dibenzylpiperazine. ResearchGate. Available at: [Link]

-

Vasylyeva, V., et al. (2022). Piperazine-1,4-diol (PipzDiol): synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks. New Journal of Chemistry, 46, 21975-21984. Available at: [Link]

-

Academia.edu. (n.d.). Molecular structure and spectroscopic analysis of 1,4-Bis(1-methyl-2-benzimidazolyl)benzene; XRD, FT-IR, dispersive-Raman, NMR and DFT studies. Retrieved January 25, 2026, from [Link]

-

Al-Dies, A. M., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1017. Available at: [Link]

-

ResearchGate. (n.d.). X-ray powder diffraction patterns of genistein (a), piperazine (b).... Retrieved January 25, 2026, from [Link]

-

PubMed. (2023). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved January 25, 2026, from [Link]

Sources

- 1. Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New substituted piperazines as ligands for melanocortin receptors. Correlation to the X-ray structure of "THIQ" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IMp. E (EP): 1,4-Bis(diphenylMethyl)piperazine | 216581-01-0 [chemicalbook.com]

- 4. (PDF) Molecular structure and spectroscopic analysis of 1,4-Bis(1-methyl-2-benzimidazolyl)benzene; XRD, FT-IR, dispersive-Raman, NMR and DFT studies [academia.edu]

- 5. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Dibenzylpiperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,4-Dibenzhydrylpiperazine | C30H30N2 | CID 1640356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of 1,4-Dibenzhydrylpiperazine and Its Analogs

Abstract

The piperazine scaffold, particularly when substituted with bulky benzhydryl groups, represents a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of pharmacological activities. 1,4-Dibenzhydrylpiperazine, as a core structure, and its derivatives have been implicated in several key biological processes, demonstrating therapeutic potential in oncology, neuroscience, and cardiovascular medicine. This technical guide provides an in-depth exploration of the primary in vitro mechanisms of action associated with this class of molecules. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and ground the discussion in authoritative references. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the complex pharmacology of benzhydrylpiperazine derivatives.

Introduction: The Benzhydrylpiperazine Scaffold

The 1,4-dibenzhydrylpiperazine core consists of a central piperazine ring symmetrically substituted with two diphenylmethyl (benzhydryl) groups. This structural motif confers significant lipophilicity and three-dimensional complexity, enabling interaction with a diverse range of biological targets. While research on the parent 1,4-dibenzhydrylpiperazine is limited, extensive studies on its close analogs, such as 1-benzhydrylpiperazine derivatives and related compounds like cinnarizine, have revealed several distinct mechanisms of action. This guide will focus on three primary, well-documented in vitro mechanisms: Histone Deacetylase (HDAC) inhibition, calcium channel blockade, and monoamine transporter modulation.

Mechanism I: Histone Deacetylase (HDAC) Inhibition

A significant body of evidence points to the potent activity of benzhydrylpiperazine derivatives as inhibitors of histone deacetylases, particularly the class IIb enzyme HDAC6.[1][2] HDACs are critical regulators of gene expression through the deacetylation of histone proteins, leading to chromatin condensation and transcriptional repression. Non-histone proteins are also key substrates, and HDAC6, being predominantly cytoplasmic, is a crucial regulator of protein quality control and cell motility through its deacetylation of α-tubulin and Hsp90. Inhibition of HDAC6 is a promising therapeutic strategy in oncology and neurodegenerative diseases.[3]

Molecular Interaction and Downstream Effects

Derivatives of 1-benzhydrylpiperazine have been shown to act as potent and selective HDAC6 inhibitors.[1][2] The benzhydryl group serves as a surface recognition "cap" that interacts with the mouth of the HDAC6 active site. This binding prevents the catalytic deacetylation of substrates like α-tubulin.

The direct downstream consequence of HDAC6 inhibition is the hyperacetylation of its substrates. This can be readily observed in vitro and has profound cellular effects:

-

Disruption of Microtubule Dynamics: Increased acetylation of α-tubulin affects microtubule stability and function, which can impede cell division and migration.

-

Alteration of Protein Folding and Degradation: Hyperacetylation of Hsp90 disrupts its chaperone function, leading to the misfolding and degradation of client proteins, many of which are oncoproteins.

-

Induction of Apoptosis: The culmination of these and other effects can trigger programmed cell death in cancer cells.

Key Experimental Protocol: In Vitro HDAC Inhibition Assay (Luminescence-Based)

This assay quantifies the enzymatic activity of a purified HDAC isoform in the presence of an inhibitor. The principle relies on an acetylated substrate that, when deacetylated by HDAC, can be cleaved by a developer enzyme to produce a luminescent signal. Inhibition of HDAC activity results in a reduced signal.

Causality of Experimental Choices:

-

Purified Enzyme: Using a specific recombinant HDAC isoform (e.g., HDAC6) is crucial for determining selectivity.[4]

-

Luminescence Detection: This method offers high sensitivity and a broad dynamic range, making it suitable for screening and IC50 determination.

-

Trichostatin A as a Control: This well-characterized, potent pan-HDAC inhibitor serves as a positive control to validate assay performance.

Step-by-Step Methodology: [4][5]

-

Reagent Preparation:

-

Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Dilute the purified recombinant human HDAC6 enzyme in assay buffer to the desired concentration.

-

Prepare the acetylated substrate solution in assay buffer.

-

Prepare a stock solution of the 1,4-dibenzhydrylpiperazine analog in DMSO. Perform serial dilutions to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).

-

Prepare the developer enzyme solution containing a protease that specifically cleaves the deacetylated substrate.

-

-

Assay Procedure (96-well or 384-well plate format):

-

Add a small volume (e.g., 5 µL) of the serially diluted compound or DMSO (vehicle control) to the wells.

-

Add the diluted HDAC6 enzyme solution (e.g., 10 µL) to all wells except for "no enzyme" controls.

-

Initiate the reaction by adding the HDAC substrate (e.g., 10 µL).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and generate the luminescent signal by adding the developer enzyme solution (e.g., 25 µL).

-

Incubate at room temperature for 15-20 minutes to allow the signal to stabilize.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control).

-

Normalize the data with the vehicle control (DMSO) representing 0% inhibition and a potent inhibitor or no enzyme representing 100% inhibition.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation: HDAC Inhibition Profile

| Compound | Target | IC50 (nM) | Selectivity vs. HDAC1 | Reference |

| Compound 9b (analog) | HDAC6 | 31 | 47.5-fold | [6] |

| Compound 6b (analog) | HDAC6 | 186 | 25.4-fold | [6] |

| Trichostatin A | Pan-HDAC | 3.6 (for HDAC6) | ~0.3-fold | [6] |

Visualization: HDAC6 Inhibition Pathway

Caption: Inhibition of HDAC6 by a benzhydrylpiperazine analog prevents deacetylation of α-tubulin and Hsp90, leading to apoptosis.

Mechanism II: Calcium Channel Blockade

Several piperazine derivatives, most notably cinnarizine, are well-characterized as calcium channel blockers (CCBs).[7] These drugs primarily target L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle and cardiac myocytes.[8] By blocking the influx of extracellular calcium, these compounds induce muscle relaxation and have significant effects on cardiovascular function.

Molecular Interaction and Downstream Effects

CCBs function by physically occluding the calcium channel pore or by allosterically modifying the channel to a non-conducting state.[8] This reduction in intracellular calcium concentration ([Ca2+]i) in smooth muscle cells prevents the activation of calmodulin and myosin light-chain kinase, leading to:

-

Vasodilation: Relaxation of vascular smooth muscle, particularly in arterioles, leads to a decrease in peripheral resistance.[9]

-

Negative Inotropy: In cardiac muscle, reduced calcium influx leads to a decrease in the force of contraction.[8]

Key Experimental Protocol: In Vitro Calcium Flux Assay (Fluorescence-Based)

This cell-based assay measures changes in intracellular calcium concentration in real-time. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4) that exhibits a change in fluorescence intensity upon binding to Ca2+. A depolarizing stimulus (e.g., high potassium concentration) is used to open voltage-gated calcium channels, and the ability of the test compound to block the subsequent calcium influx is quantified.

Causality of Experimental Choices:

-

Fluorescent Dyes: These provide a highly sensitive and dynamic readout of intracellular calcium changes.[10][11]

-

High Potassium Stimulus: Applying a solution with a high concentration of KCl depolarizes the cell membrane, reliably activating voltage-gated calcium channels.

-

Cell Line Selection: Using a cell line known to express L-type calcium channels (e.g., smooth muscle cells, or specific recombinant cell lines) is essential for targeted investigation.

Step-by-Step Methodology: [12]

-

Cell Preparation:

-

Plate cells (e.g., A7r5 rat aortic smooth muscle cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 (to aid dye solubilization) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 45-60 minutes to allow the cells to take up the dye.

-

Wash the cells gently with the physiological salt solution to remove extracellular dye.

-

-

Assay Procedure (using a fluorescence plate reader with liquid handling):

-

Place the plate in the reader and allow it to equilibrate to 37°C.

-

Add the 1,4-dibenzhydrylpiperazine analog at various concentrations and incubate for a predetermined time (e.g., 10-20 minutes).

-

Measure the baseline fluorescence for a short period.

-

Inject a high-potassium stimulus solution (e.g., HBSS where NaCl is replaced by KCl).

-

Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

Quantify the response by measuring the peak fluorescence intensity or the area under the curve after stimulation.

-

Normalize the data to the response seen in vehicle-treated control wells.

-

Plot the normalized response against the compound concentration to determine the IC50 for calcium channel blockade.

-

Visualization: Calcium Channel Blockade Workflow

Caption: Workflow for an in vitro fluorescence-based calcium flux assay to assess calcium channel blockade.

Mechanism III: Monoamine Transporter Inhibition

The piperazine moiety is a common feature in many centrally acting agents, and certain 1,4-disubstituted piperazines have been identified as triple reuptake inhibitors, blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4] These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of this process leads to increased neurotransmitter levels in the synapse, a mechanism central to the action of many antidepressants and stimulants.

Molecular Interaction and Downstream Effects

These compounds act as competitive inhibitors, binding to the transporter proteins and preventing the reuptake of their respective neurotransmitter substrates.[4] The downstream effects are directly related to the enhanced neurotransmission in serotonergic, noradrenergic, and dopaminergic pathways.

Key Experimental Protocol: In Vitro Neurotransmitter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the specific transporter.

Causality of Experimental Choices:

-

Transfected Cell Lines: Using cells stably or transiently expressing a single human monoamine transporter (e.g., HEK293-hSERT) ensures that the measured activity is specific to that transporter.

-

Radiolabeled Substrates: Using substrates like [3H]-serotonin provides a highly sensitive and direct measure of transporter function.[7]

-

Specific Blockers as Controls: Known selective inhibitors (e.g., fluoxetine for SERT) are used as positive controls to confirm assay validity.

Step-by-Step Methodology: [7][13]

-

Cell Preparation:

-

Culture cells expressing the transporter of interest (e.g., HEK-hDAT) in a 96-well plate.

-

On the day of the assay, wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

-

Assay Procedure:

-

Prepare serial dilutions of the 1,4-dibenzhydrylpiperazine analog in uptake buffer.

-

Add the diluted compound to the cell plate and pre-incubate for 10-20 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled substrate (e.g., [3H]-dopamine) at a concentration near its Km.

-

Incubate for a short, defined period (e.g., 10 minutes) at 37°C. The timing is critical as this is a velocity measurement.[7]

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer to remove the extracellular radiolabel.

-

Lyse the cells (e.g., with a mild detergent).

-

-

Detection and Analysis:

-

Transfer the cell lysate to a scintillation vial or a microplate compatible with a scintillation counter.

-

Add scintillation cocktail and quantify the radioactivity (counts per minute, CPM).

-

Define non-specific uptake using a known potent inhibitor (e.g., GBR-12909 for DAT).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value as described previously.

-

Data Presentation: Monoamine Transporter Inhibition Profile

| Compound | Target | IC50 (nM) | Reference |

| Analog 2i | SERT | 158.7 | [4] |

| Analog 2i | NET | 99.0 | [4] |

| Analog 2i | DAT | 97.5 | [4] |

Conclusion

The 1,4-dibenzhydrylpiperazine scaffold is a versatile chemical starting point for developing molecules with distinct and potent in vitro mechanisms of action. The evidence from its analogs strongly suggests that this class of compounds can function as HDAC6 inhibitors, calcium channel blockers, and/or monoamine reuptake inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect these mechanisms, determine potency and selectivity, and ultimately guide the development of novel therapeutics. By understanding the causality behind each experimental step and employing self-validating controls, scientists can generate high-quality, reliable data to elucidate the complex pharmacology of these promising compounds.

References

-

Lee, J., Park, J., Kim, M., et al. (2017). Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 25(9), 2645-2656. [Link]

-

Swain, D., Behera, S., Mohanty, S., et al. (2023). Calcium imaging: a technique to monitor calcium dynamics in biological systems. Journal of Biosciences, 48, 22. [Link]

-

Saha, K., Sambo, F., & Sitte, H. H. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70, 12.16.1-12.16.17. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Srinivasan, S., & Rajamanickam, V. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 38(1), 59-73. [Link]

-

Butini, S., Brogi, S., & Campiani, G. (2022). Discovery of 1-benzhydryl piperazine-based HDAC inhibitors with anti-cancer and anti-metastatic properties against human breast cancer: synthesis, molecular modeling, in vitro and in vivo biological evaluation. ChemRxiv. [Link]

-

Butini, S., Brogi, S., & Campiani, G. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Pharmaceuticals, 15(11), 1386. [Link]

-

Magellan Health. (2016). Therapeutic Class Overview Calcium-Channel Blocking Agents (Dihydropyridines). [Link]

-

BMG LABTECH. (2020). Calcium assays: at the centre of biology. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Abate, C., El Atrash, A., & Mesangeau, C. (2014). Sigma receptor binding assays. Current Protocols in Pharmacology, 67, 2.13.1-2.13.16. [Link]

-

Ma, F. F. (2024). Guideline for anticancer assays in cells. Food Processing and Function, 2(1), e12039. [Link]

-

Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. [Link]

-

Opie, L. H., & Gersh, B. J. (2001). Calcium Channel Blockers. In CV Pharmacology. [Link]

-

Butini, S., Brogi, S., & Campiani, G. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. [Link]

-

MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Li, M., Shi, Y., & Wang, L. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12354-12363. [Link]

-

ResearchGate. (2015). Assay of CB1 Receptor Binding. [Link]

-

MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Shrestha, A., Szaruga, M., & Vangheluwe, P. (2024). Molecular and Functional Analysis of Calcium Binding by a Cancer-linked Calreticulin Mutant. eLife, 13, e109647. [Link]

-

Butini, S., Brogi, S., & Campiani, G. (2022). Discovery of 1-benzhydryl piperazine-based HDAC inhibitors with anti-cancer and anti-metastatic properties against human breast cancer: synthesis, molecular modeling, in vitro and in vivo biological evaluation. ChemRxiv. [Link]

-

MDPI. (2022). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. [Link]

-

Itoh, Y., Ishikawa, M., & Ohta, H. (2015). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1133-1138. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biophysics-reports.org [biophysics-reports.org]

- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. noblelifesci.com [noblelifesci.com]

- 10. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 13. moleculardevices.com [moleculardevices.com]

An In-depth Technical Guide to the Biological Activity of 1,4-Dibenzhydrylpiperazine Derivatives

Introduction: The Versatile Scaffold of 1,4-Dibenzhydrylpiperazine

The 1,4-dibenzhydrylpiperazine core represents a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a remarkable breadth of biological activities. These derivatives are characterized by a central piperazine ring substituted at the 1 and 4 positions with benzhydryl (diphenylmethyl) groups. This structural motif has proven to be a fertile ground for the development of drugs targeting a variety of physiological pathways.

Historically, this class of compounds gained prominence with the discovery of their potent antihistaminic properties.[1] However, extensive research has unveiled a more complex pharmacological profile, most notably their activity as calcium channel blockers.[2][3] This dual activity, along with other observed effects, has led to the development of several clinically significant drugs, including cyclizine, hydroxyzine, and cinnarizine.[2][4]

This guide provides a comprehensive technical overview of the biological activities of 1,4-dibenzhydrylpiperazine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into their primary mechanisms of action, explore the critical structure-activity relationships that govern their potency and selectivity, and provide insights into the experimental methodologies used to evaluate their biological effects.

Dual Pharmacological Pillars: Antihistaminic and Calcium Channel Blocking Activities

The therapeutic utility of 1,4-dibenzhydrylpiperazine derivatives is primarily anchored in two key mechanisms of action: antagonism of the histamine H1 receptor and blockade of voltage-gated calcium channels.

Antihistaminic Activity: Targeting the H1 Receptor

A prominent feature of many 1,4-dibenzhydrylpiperazine derivatives is their potent antagonism of the histamine H1 receptor.[5] This action is responsible for their effectiveness in treating allergic conditions such as urticaria and pruritus.[1]

Mechanism of Action: These compounds act as inverse agonists at the H1 receptor.[4][5] By binding to the receptor, they stabilize it in an inactive conformation, thereby preventing the downstream signaling cascade initiated by histamine. This inhibition of histamine activity leads to the suppression of allergic and inflammatory responses.[]

The antiemetic properties of some derivatives, such as cyclizine and hydroxyzine, are also attributed to their H1 receptor antagonism within the central nervous system, particularly in the vestibular system and the chemoreceptor trigger zone.[7]

Structural Insights: The dibenzhydryl moiety is crucial for high-affinity binding to the H1 receptor. The lipophilic nature of these groups allows for effective interaction with the receptor's binding pocket.

Calcium Channel Blockade: Modulating Cellular Calcium Influx

Several 1,4-dibenzhydrylpiperazine derivatives, most notably cinnarizine, exhibit significant calcium channel blocking activity.[2][3] This property contributes to their use in treating vertigo, motion sickness, and certain vascular disorders.[2]

Mechanism of Action: These derivatives primarily target L-type and T-type voltage-gated calcium channels.[8] By blocking these channels, they inhibit the influx of extracellular calcium into smooth muscle cells, leading to vasodilation.[9] In the context of the vestibular system, this calcium channel blockade reduces the excitability of vestibular hair cells, thereby mitigating symptoms of vertigo and motion sickness.[10][11]

Clinical Relevance: Cinnarizine's dual action as both an antihistamine and a calcium channel blocker makes it particularly effective in managing vestibular disorders.[2][8]

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of 1,4-dibenzhydrylpiperazine derivatives is highly dependent on their chemical structure. Subtle modifications to the core scaffold can significantly impact their potency, selectivity, and pharmacokinetic properties.

Key SAR observations include:

-

Substitution on the Benzhydryl Rings: The nature and position of substituents on the phenyl rings of the benzhydryl groups can influence both antihistaminic and calcium channel blocking activity. Electron-withdrawing groups can sometimes enhance potency.[12]

-

Modifications of the Piperazine Ring: Alterations to the piperazine ring or its substituents can modulate the compound's affinity for its targets and its metabolic stability.

-

Introduction of Additional Functional Groups: The incorporation of other pharmacophores can lead to hybrid molecules with novel or enhanced biological activities. For example, the development of derivatives with combined cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitory activity has been explored.

Experimental Protocols for Biological Evaluation

The characterization of 1,4-dibenzhydrylpiperazine derivatives necessitates a suite of well-defined experimental protocols to assess their biological activity.

General Synthesis Protocol

A common synthetic route to 1,4-dibenzhydrylpiperazine derivatives involves the reaction of piperazine with a substituted benzhydryl chloride.

Step-by-Step Methodology:

-

Boc Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate in a suitable solvent like dichloromethane at 0-5 °C to yield Boc-piperazine.

-

Alkylation: The Boc-protected piperazine is then reacted with the desired benzhydryl chloride derivative in a solvent such as toluene at elevated temperatures (60-80 °C).

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and water is added. The organic layer is separated, washed, and neutralized. The crude product is then purified by column chromatography.

In Vitro Evaluation of Antihistaminic Activity

Radioligand Binding Assay for H1 Receptor Affinity:

-

Membrane Preparation: Cell membranes expressing the human H1 receptor are prepared from a suitable cell line (e.g., HEK293 cells).

-

Binding Reaction: The membranes are incubated with a radiolabeled H1 receptor antagonist (e.g., [3H]pyrilamine) in the presence of varying concentrations of the test compound.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

In Vitro Evaluation of Calcium Channel Blocking Activity

Porcine Coronary Artery Smooth Muscle (PCASM) Assay:

-

Tissue Preparation: Porcine coronary arteries are dissected and cut into rings.

-

Experimental Setup: The arterial rings are mounted in an organ bath containing Krebs-Henseleit solution and aerated with a gas mixture.

-

Contraction Induction: The rings are contracted by the addition of a high-potassium solution, which induces depolarization and activation of voltage-gated calcium channels.

-

Drug Application: The test compounds are added cumulatively to the organ bath, and the relaxation of the arterial rings is measured.

-

Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated.[13]

Quantitative Data Summary

The following table summarizes the reported biological activities of representative 1,4-dibenzhydrylpiperazine derivatives.

| Compound | Target(s) | Biological Activity | Application |

| Hydroxyzine | H1 Receptor (Inverse Agonist), 5-HT2A, D2, α1-Adrenergic Receptors (Antagonist)[4] | Antihistamine, Anxiolytic, Sedative[1] | Pruritus, Anxiety, Nausea[1] |

| Cyclizine | H1 Receptor (Antagonist) | Antihistamine, Antiemetic | Motion Sickness, Nausea, Vomiting |

| Cinnarizine | H1 Receptor, L-type & T-type Calcium Channels, D2 Receptors (Antagonist)[8] | Antihistamine, Calcium Channel Blocker | Vertigo, Motion Sickness, Meniere's Disease[2] |

Visualizing Mechanisms and Workflows

Signaling Pathway of H1 Receptor Antagonism

Caption: H1 Receptor Antagonism Pathway

Experimental Workflow for In Vitro Evaluation

Caption: In Vitro Evaluation Workflow

Conclusion and Future Directions

The 1,4-dibenzhydrylpiperazine scaffold has proven to be a highly versatile platform for the development of therapeutically valuable compounds. Their dual activity as antihistamines and calcium channel blockers has led to the successful clinical application of several derivatives. The ongoing exploration of their structure-activity relationships continues to provide valuable insights for the design of new agents with improved potency, selectivity, and safety profiles.

Future research in this area is likely to focus on:

-

Developing derivatives with enhanced selectivity for specific subtypes of calcium channels or histamine receptors to minimize off-target effects.

-

Exploring novel therapeutic applications based on a deeper understanding of their multifaceted pharmacology.

-

Investigating the potential for these compounds in other therapeutic areas, such as neurodegenerative diseases or cancer, where calcium and histamine signaling play important roles.

The rich pharmacology of 1,4-dibenzhydrylpiperazine derivatives ensures that they will remain an area of active investigation for medicinal chemists and pharmacologists for the foreseeable future.

References

-

1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023-10-25). Current Organic Chemistry. Available at: [Link]

-

Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. (2022-11-21). PubMed Central. Available at: [Link]

-

Synthesis and Biological Evaluation of 1,4-Dihydropyridine Derivatives as Anti- inflammatory Agents. (2025-09-16). ResearchGate. Available at: [Link]

-

1,4-Dihydropyridines as calcium channel ligands and privileged structures. PubMed. Available at: [Link]

-

Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3 - carboxamides. PubMed. Available at: [Link]

-

Hydroxyzine. Wikipedia. Available at: [Link]

-

Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]

-

Cinnarizine. Wikipedia. Available at: [Link]

-

Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PubMed Central. Available at: [Link]

-

Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. PubMed. Available at: [Link]

-

Antihistamines, Piperazine Derivatives. RxList. Available at: [Link]

-

Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. Available at: [Link]

-

Cinnarizine: A Contemporary Review. PubMed Central. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PubMed Central. Available at: [Link]

-

Synthesis of 1,4-DHP under piperazine catalyst. ResearchGate. Available at: [Link]

-

Synthesis and Structure-Activity Relationship Study of Antimicrotubule Agents Phenylahistin Derivatives with a Didehydropiperazine-2,5-dione Structure. ResearchGate. Available at: [Link]

-

Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carba. thescipub.com. Available at: [Link]

-

3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. PubMed Central. Available at: [Link]

-

Hydroxyzine. LiverTox - NCBI Bookshelf. Available at: [Link]

-

New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. PubMed. Available at: [Link]

-

Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1). PubMed Central. Available at: [Link]

-

What is the mechanism of Cinnarizine?. Patsnap Synapse. Available at: [Link]

-

(PDF) Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. ResearchGate. Available at: [Link]

-

1,4-Dihydropyridine based drugs as calcium channel blockers.. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. PubMed. Available at: [Link]

-

Synthesis of functionalized 1,4-dihydropyridines containing benzosultams catalyzed by lipase. New Journal of Chemistry. Available at: [Link]

-

What is the mechanism of Cyclizine Hydrochloride?. Patsnap Synapse. Available at: [Link]

-

New 1,4-dihydropyridine derivatives combining calcium antagonism and alpha-adrenolytic properties. PubMed. Available at: [Link]

-

(PDF) Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. ResearchGate. Available at: [Link]

-

Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online. Available at: [Link]

-

Cyclizine. Deranged Physiology. Available at: [Link]

-

Cinnarizine: Uses, Dosage, Side Effects and More. MIMS Philippines. Available at: [Link]

-

What Antihistamines Should Be Used for Allergies? What are the Side Effects of Benadryl?. YouTube. Available at: [Link]

-

N-benzylpiperazino derivatives of 3-nitro-4-hydroxycoumarin with H1 antihistamine and mast cell stabilizing properties. PubMed. Available at: [Link]

Sources

- 1. Hydroxyzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cinnarizine - Wikipedia [en.wikipedia.org]

- 3. mims.com [mims.com]

- 4. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 5. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 7. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]

- 8. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Cinnarizine? [synapse.patsnap.com]

- 11. centaurpharma.com [centaurpharma.com]

- 12. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thescipub.com [thescipub.com]

In silico modeling of 1,4-Dibenzhydrylpiperazine receptor binding

An In-Depth Technical Guide: In Silico Modeling of 1,4-Dibenzhydrylpiperazine Receptor Binding: A Methodological Framework for Drug Discovery

Abstract

The benzhydrylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents. 1,4-Dibenzhydrylpiperazine, a key derivative of this class, presents an ideal model for exploring ligand-receptor interactions that govern the pharmacological profiles of related drugs. This technical guide provides a comprehensive, methodology-driven framework for investigating the receptor binding characteristics of 1,4-dibenzhydrylpiperazine using a synergistic suite of in silico modeling techniques. We move beyond a simple recitation of steps to elucidate the causal logic behind protocol choices, offering a self-validating system for generating robust, actionable hypotheses in drug discovery. This guide details the sequential application of molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling to predict binding affinity, characterize dynamic stability, and identify the essential molecular features driving receptor recognition.

Introduction: The Strategic Value of In Silico Analysis

In the landscape of modern drug development, computational, or in silico, methods are indispensable for accelerating the discovery pipeline.[1][2] They provide a rational, cost-effective means to screen vast chemical spaces, prioritize candidates, and elucidate complex biological mechanisms before committing to resource-intensive wet-lab synthesis and testing.

The subject of this guide, 1,4-dibenzhydrylpiperazine, belongs to a chemical class with a rich history of pharmacological activity.[3][4] Its core structure is closely related to established antihistamines and antiemetics like cyclizine and hydroxyzine, which are known to act on targets such as the Histamine H1 receptor.[5][6][7][8] This structural kinship provides a logical starting point for identifying and modeling potential receptor interactions.

This document outlines an integrated computational workflow designed to deconstruct the binding process of 1,4-dibenzhydrylpiperazine, treating it as a prototype for its pharmacologically active analogues.

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. 1,4-Dibenzoylpiperazine|Research Chemical [benchchem.com]

- 4. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxyzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Decoding cyclizine hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 8. derangedphysiology.com [derangedphysiology.com]

Pharmacokinetics and metabolism of 1,4-Dibenzhydrylpiperazine

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of 1,4-Dibenzhydrylpiperazine

Foreword: Charting the Course for a Novel Chemical Entity

The journey of a new chemical entity from laboratory bench to clinical application is paved with rigorous scientific investigation. A critical milestone in this journey is the comprehensive characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, collectively known as pharmacokinetics.[1][2] This document serves as a detailed technical guide and strategic framework for elucidating the pharmacokinetic and metabolic profile of 1,4-Dibenzhydrylpiperazine (C30H30N2).[3]

As of the writing of this guide, specific experimental data on the pharmacokinetics and metabolism of 1,4-Dibenzhydrylpiperazine are not available in the public domain. Therefore, this whitepaper adopts a predictive and strategic approach, grounded in established principles of drug metabolism and preclinical development.[4][5] We will outline a robust, multi-stage research program designed to thoroughly characterize this molecule. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies required for such an endeavor.

Structural Considerations and Postulated Metabolic Pathways

1,4-Dibenzhydrylpiperazine is a symmetrical molecule featuring a central piperazine ring substituted at the 1 and 4 positions with bulky benzhydryl (diphenylmethyl) groups.[3] The piperazine moiety is a common scaffold in many centrally acting drugs.[6][7] Based on its structure and known metabolic pathways for analogous compounds, we can postulate several likely routes of biotransformation.[8][9]

The primary sites susceptible to metabolic modification are the nitrogen atoms of the piperazine ring and the aromatic rings of the benzhydryl groups. Cytochrome P450 (CYP) enzymes, particularly isoforms from the CYP1, CYP2, and CYP3 families, are anticipated to be the main catalysts in the Phase I metabolism of this compound.[10][11]

Postulated Phase I Metabolic Pathways:

-

N-dealkylation: The cleavage of one of the benzhydryl groups to form 1-benzhydrylpiperazine is a highly probable metabolic step. This is a common pathway for N-substituted piperazines.[8][9]

-

Aromatic Hydroxylation: The phenyl rings of the benzhydryl groups are susceptible to hydroxylation, likely at the para position, to form phenolic metabolites.

-

Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation to form various products, including piperazine-N-oxides.

-

Hydroxylation of the Benzhydryl Methylene Bridge: The carbon atom connecting the two phenyl rings could also be a site of hydroxylation.

Postulated Phase II Metabolic Pathways:

-

Glucuronidation: The hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid, a common detoxification pathway that increases water solubility and facilitates excretion.[12]

The following diagram illustrates these postulated metabolic pathways.

Caption: Postulated Metabolic Pathways for 1,4-Dibenzhydrylpiperazine.

A Phased Approach to In Vitro Characterization

A systematic in vitro evaluation is the cornerstone of understanding a compound's metabolic fate. The following experimental workflow is designed to provide a comprehensive metabolic profile of 1,4-Dibenzhydrylpiperazine.

Caption: In Vitro Metabolism Experimental Workflow.

Metabolic Stability Assessment

Objective: To determine the rate at which 1,4-Dibenzhydrylpiperazine is metabolized by liver enzymes, providing an initial estimate of its hepatic clearance.

Methodology:

-

System Selection: Incubate 1,4-Dibenzhydrylpiperazine with liver microsomes and hepatocytes from multiple species (e.g., rat, dog, monkey, and human) to assess inter-species differences.[13][14]

-

Incubation: A standard incubation mixture will contain the liver preparation, a NADPH-regenerating system (for microsomes), and the test compound at a low concentration (typically 1 µM).

-

Time Points: Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The concentration of the remaining parent compound is quantified by a validated LC-MS/MS method.[15]

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification

Objective: To identify the major metabolites of 1,4-Dibenzhydrylpiperazine formed in vitro.

Methodology:

-